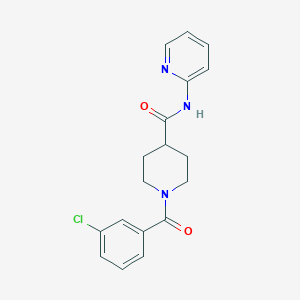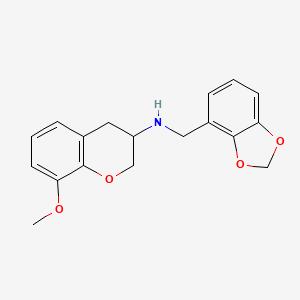
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CPP or CPP-ACP, and it is a derivative of the milk protein casein. CPP-ACP has been studied for its ability to promote the remineralization of tooth enamel and prevent dental caries. Additionally, it has been investigated for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of CPP-ACP in promoting tooth remineralization is not fully understood. However, it is believed that CPP-ACP binds to tooth enamel and forms a protective layer that helps to prevent the loss of minerals from the tooth surface. Additionally, CPP-ACP may help to promote the uptake of calcium and phosphate ions into the tooth enamel, which can help to strengthen the tooth structure.
In cancer treatment, CPP-ACP is believed to induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the programmed cell death process and can be activated by various stimuli, including CPP-ACP.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. In dentistry, it has been shown to promote the remineralization of tooth enamel and prevent dental caries. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that contribute to dental caries.
In cancer treatment, CPP-ACP has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. Additionally, it has been shown to have antimicrobial properties and inhibit the growth of several types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP-ACP in lab experiments is its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. Additionally, CPP-ACP is a synthetic compound that can be easily synthesized and purified for use in experiments.
One of the limitations of using CPP-ACP in lab experiments is the lack of understanding of its mechanism of action in promoting tooth remineralization. Additionally, more research is needed to fully understand the potential therapeutic applications of CPP-ACP in cancer treatment and antimicrobial therapy.
Orientations Futures
There are several potential future directions for research on CPP-ACP. In dentistry, further research is needed to fully understand the mechanism of action of CPP-ACP in promoting tooth remineralization and preventing dental caries. Additionally, more research is needed to explore the potential of CPP-ACP in preventing tooth sensitivity and promoting the healing of oral wounds.
In cancer treatment, future research could focus on the development of CPP-ACP as a potential therapeutic agent for various types of cancer. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other chemotherapy drugs.
Finally, in antimicrobial therapy, future research could focus on the development of CPP-ACP as a potential alternative to traditional antibiotics for the treatment of bacterial infections. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other antimicrobial agents.
Méthodes De Synthèse
CPP-ACP is synthesized by the reaction of 3-chlorobenzoic acid with 2-pyridinecarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The compound is then purified through a series of chromatographic techniques to obtain a high-quality product.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. In dentistry, CPP-ACP has been shown to promote the remineralization of tooth enamel and prevent dental caries. It has also been studied for its potential to prevent tooth sensitivity and promote the healing of oral wounds.
In cancer treatment, CPP-ACP has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that CPP-ACP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPP-ACP has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
CPP-ACP has also been studied for its potential antimicrobial properties. It has been shown to inhibit the growth of several types of bacteria, including Streptococcus mutans, which is a major contributor to dental caries.
Propriétés
IUPAC Name |
1-(3-chlorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-5-3-4-14(12-15)18(24)22-10-7-13(8-11-22)17(23)21-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBMNJDYISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
